molecular formula C26H28F2O7 B3061069 M10 OF fluticasone furoate CAS No. 397864-63-0

M10 OF fluticasone furoate

Cat. No. B3061069
M. Wt: 490.5 g/mol
InChI Key: QOANMINPJDURAZ-VEGHOPOESA-N
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Description

Fluticasone Furoate is a synthetic glucocorticoid available as an inhaler and nasal spray for various inflammatory indications . It is used as maintenance treatment of asthma and/or chronic obstructive pulmonary disease (COPD) depending on the product . It is also available as a nasal spray to manage symptoms of allergic rhinitis .


Molecular Structure Analysis

Fluticasone Furoate has a molecular formula of C27H29F3O6S and a molecular weight of 538.58 . The structure of Fluticasone Furoate has been characterized using various analytical techniques .


Chemical Reactions Analysis

Fluticasone Furoate undergoes various chemical reactions in the body. It is known to undergo extensive first-pass metabolism in the liver to form the 17β-carboxylic acid metabolite via hydrolysis .


Physical And Chemical Properties Analysis

Fluticasone Furoate is a small molecule with a high degree of lipophilicity . It has a high affinity for the glucocorticoid receptor . The physical and chemical properties of Fluticasone Furoate contribute to its pharmacological activity and its pharmacokinetic profile .

Scientific Research Applications

1. Asthma Treatment

Fluticasone furoate (FF) has shown significant efficacy in asthma treatment. It's been developed as a once-daily treatment in combination with vilanterol, a long-acting β2 agonist, for various levels of uncontrolled asthma. Clinical trials have demonstrated that this combination significantly improves pulmonary function compared to placebo or fluticasone furoate alone, providing effective and sustained treatment for respiratory inflammatory diseases such as asthma (Syed, 2015).

2. Allergic Rhinitis Management

FF is also effective in managing allergic rhinitis. It has been approved for intranasal use to treat seasonal or perennial allergic rhinitis in adults and children. Clinical studies have shown that FF nasal spray significantly reduces nasal and ocular symptoms, improving quality of life in patients with allergic rhinitis. The drug's high receptor affinity and low systemic exposure contribute to its effectiveness and safety profile (Goyal & Hochhaus, 2008).

3. Pharmacological Properties

FF demonstrates very potent glucocorticoid activity in key pathways downstream of the glucocorticoid receptor, including the transrepression nuclear factor-kappaB pathway, and inhibition of proinflammatory cytokines like tumor necrosis factor-alpha. It also exhibits high selectivity for the glucocorticoid receptor and substantial tissue retention, enhancing its effectiveness in reducing inflammation in respiratory diseases (Salter et al., 2007).

4. Cortisol Suppression Analysis

Research has also explored the relationship between FF systemic exposure and cortisol suppression. Corticosteroids, including FF, can have systemic effects on the hypothalamic-pituitary-adrenal axis, potentially leading to cortisol suppression. A meta-analysis characterizing the population pharmacokinetic/pharmacodynamic relationship between FF systemic exposure and cortisol suppression in healthy subjects and subjects with asthma has contributed to understanding the safe use of this medication (Allen, 2013).

Future Directions

Fluticasone Furoate continues to be studied for its effectiveness in treating various respiratory conditions. Future research may focus on further understanding its mechanism of action, improving its delivery methods, and exploring its potential uses in other medical conditions .

properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F2O7/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)33)35-21(31)19-5-4-8-34-19/h4-8,10,13,15-16,18,20,30H,9,11-12H2,1-3H3,(H,32,33)/t13-,15+,16+,18+,20+,23+,24+,25+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOANMINPJDURAZ-VEGHOPOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)OC(=O)C5=CC=CO5)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)OC(=O)C5=CC=CO5)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

M10 OF fluticasone furoate

CAS RN

397864-63-0
Record name GW-694301X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-694301X
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W3NSQ8V5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SC Hughes, PC Shardlow, FJ Hollis, RJ Scott… - Drug metabolism and …, 2008 - ASPET
The purpose of this study was to investigate the metabolism and disposition of fluticasone furoate, an enhanced-affinity glucocorticoid receptor agonist, in humans. In a two-part, open-…
Number of citations: 51 dmd.aspetjournals.org

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